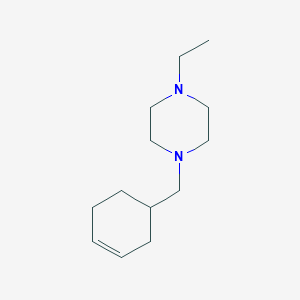![molecular formula C17H21N5O B5004554 1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5004554.png)
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrazole ring, a dimethylphenyl group, and an oxadiazole moiety, contributes to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone. In this case, 3,4-dimethylacetophenone can be used as the starting material, which reacts with hydrazine hydrate under reflux conditions to form 3,4-dimethyl-1H-pyrazole.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced by reacting an appropriate hydrazide with a carboxylic acid derivative. For instance, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid can be synthesized by the cyclization of the corresponding hydrazide with a dehydrating agent such as phosphorus oxychloride.
Coupling of the Pyrazole and Oxadiazole Units: The final step involves the coupling of the pyrazole and oxadiazole units through a methylamine linker. This can be achieved by reacting the pyrazole derivative with N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine under appropriate conditions, such as in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium azide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, or anticancer drugs.
Biological Studies: It can be used as a probe to study biological pathways and molecular targets, such as enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It can be utilized in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of 1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine: Lacks the oxadiazole moiety, which may result in different chemical properties and biological activities.
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine: Lacks the N-methyl group, which may affect its reactivity and interaction with biological targets.
Uniqueness
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine is unique due to the presence of both the pyrazole and oxadiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these structural features makes it a versatile compound for various scientific research applications.
属性
IUPAC Name |
1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-11-5-6-14(7-12(11)2)17-15(8-18-21-17)9-22(4)10-16-20-19-13(3)23-16/h5-8H,9-10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYGIUGRPJZSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN(C)CC3=NN=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-6-chlorochromen-4-one](/img/structure/B5004487.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5004491.png)
![3-[(4-METHYLPHENYL)METHYL]-1-(QUINOLIN-2-YL)PYRROLIDINE-2,5-DIONE](/img/structure/B5004492.png)

![5-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B5004503.png)
![N-(3-isoxazolylmethyl)-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5004511.png)
![3-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B5004514.png)
![(4Z)-4-[[5-chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5004527.png)
![3-[(3,5-Dinitropyridin-4-yl)amino]benzoic acid](/img/structure/B5004534.png)

![1-Methoxy-2-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5004542.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5004550.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B5004570.png)
![2-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B5004577.png)
